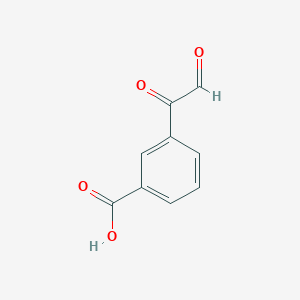
3-(2-Oxoacetyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxoacetyl)benzoic acid is an organic compound characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxoacetyl)benzoic acid typically involves the oxidation of alkylbenzenes. One common method is the oxidation of 3-acetylbenzoic acid using potassium permanganate (KMnO₄) under acidic conditions . This reaction proceeds through the formation of an intermediate, which is further oxidized to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and efficient heat management, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Oxoacetyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: 3-Hydroxyacetyl-benzoic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-(2-Oxoacetyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-(2-Oxoacetyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Benzoic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
3-Hydroxyacetyl-benzoic acid: Contains a hydroxyl group instead of a ketone, altering its reactivity and biological activity.
4-Oxoacetyl-benzoic acid: The position of the ketone group affects its chemical properties and reactivity.
Uniqueness: 3-(2-Oxoacetyl)benzoic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
Molecular Formula |
C9H6O4 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
3-oxaldehydoylbenzoic acid |
InChI |
InChI=1S/C9H6O4/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-5H,(H,12,13) |
InChI Key |
ZFOCSCYEBFCSDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1,1-Dimethyl-prop-2-ynyl)-methyl-amino]-ethanol](/img/structure/B8275810.png)
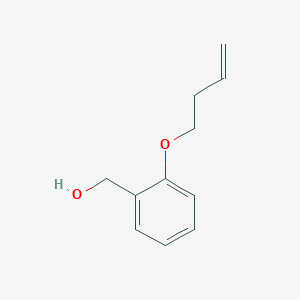
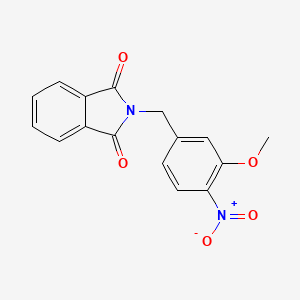
![Carbamic acid, N-[3-[2-[3-[(5-cyano-2-pyrazinyl)amino]-1H-pyrazol-5-yl]-3-methoxyphenoxy]propyl]-, 1,1-dimethylethyl ester](/img/structure/B8275831.png)
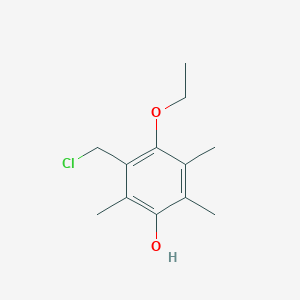
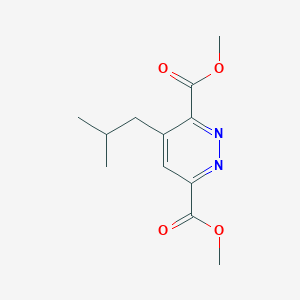
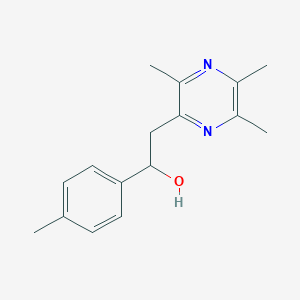

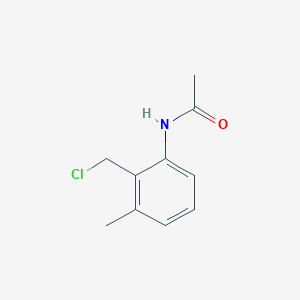
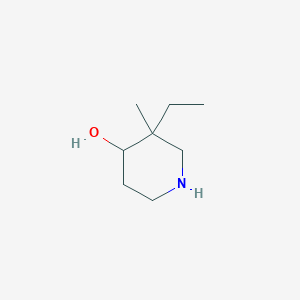

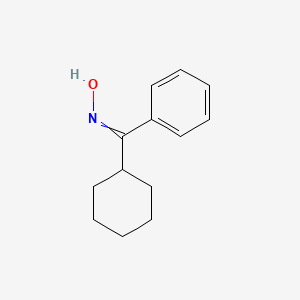
![1-(6-Chlorobenzo[b]thien-3-yl)-piperazine](/img/structure/B8275892.png)
![1-Ethenyl-4-{[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B8275898.png)
